N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound belonging to the imidazole class, characterized by a bromine atom and a methyl group on a phenyl ring, which is linked to an imidazole ring. This structure imparts unique chemical and biological properties, making it a subject of interest in various scientific fields. The molecular formula of this compound is C10H12BrN3, with a molecular weight of 254.13 g/mol. Its IUPAC name is N-(5-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, and its canonical SMILES representation is CC1=C(C=CC(=C1)Br)NC2=NCCN2.
Research indicates that N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine exhibits potential biological activities. It has been studied for its antimicrobial and antifungal properties, suggesting possible applications in medicine and pharmacology. The compound's mechanism of action typically involves interactions with specific molecular targets such as enzymes and receptors, leading to modulation of their activity .
The synthesis of N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine generally involves the reaction of 4-bromo-2-methylaniline with glyoxal in the presence of ammonium acetate. This reaction is typically conducted under reflux conditions in ethanol to facilitate the formation of the desired imidazole derivative. Although industrial production methods are not extensively documented, optimization of reaction conditions such as temperature and solvent can enhance yield and purity .
N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications across various fields:
Several compounds share structural similarities with N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-Bromo-2-methylphenyl)-4-methoxybenzamide | Contains methoxy group | Potential anti-inflammatory properties |
| N-(4-Bromo-2-methylphenyl)-3-methylfuran-2-carboxamide | Contains furan ring | Unique reactivity profile |
| N-(4-Bromo-2-methylphenyl)-4-chloro-3-nitrobenzamide | Contains nitro and chloro groups | Increased electrophilicity |
N-(5-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its specific imidazole structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its unique combination of functional groups allows for diverse applications in research and industry .